Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl
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Overview
Description
2,4-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C₁₆H₁₈S₂ It is characterized by the presence of two xylyl groups (2,4-xylyl and 3,5-xylyl) connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylyl 3,5-xylyl disulfide typically involves the reaction of 2,4-dimethylphenyl thiol with 3,5-dimethylphenyl thiol under oxidative conditions. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.
Industrial Production Methods
Industrial production of 2,4-xylyl 3,5-xylyl disulfide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2,4-dimethylphenyl thiol and 3,5-dimethylphenyl thiol.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2,4-Xylyl 3,5-xylyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of redox biology and oxidative stress.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-xylyl 3,5-xylyl disulfide primarily involves the redox chemistry of the disulfide bond. The compound can undergo reversible oxidation and reduction, which allows it to participate in redox signaling pathways. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl disulfide
- 3,5-Dimethylphenyl disulfide
- Diphenyl disulfide
Uniqueness
2,4-Xylyl 3,5-xylyl disulfide is unique due to the presence of two different xylyl groups, which can lead to distinct chemical reactivity and biological activity compared to other disulfides. This structural variation allows for specific interactions with target molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65104-30-5 |
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Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-16(14(4)8-11)18-17-15-9-12(2)7-13(3)10-15/h5-10H,1-4H3 |
InChI Key |
ODOGSCCHVYNOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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